molecular formula C16H15ClN2O2 B1389393 N-[4-(Acetylamino)phenyl]-2-chloro-2-phenylacetamide CAS No. 1094449-04-3

N-[4-(Acetylamino)phenyl]-2-chloro-2-phenylacetamide

Cat. No.: B1389393
CAS No.: 1094449-04-3
M. Wt: 302.75 g/mol
InChI Key: RQWCOPGHDNJOLW-UHFFFAOYSA-N
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Description

N-[4-(Acetylamino)phenyl]-2-chloro-2-phenylacetamide is an organic compound with a complex structure that includes an acetylamino group, a phenyl ring, and a chloro-substituted phenylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(Acetylamino)phenyl]-2-chloro-2-phenylacetamide typically involves the reaction of 4-acetylaminophenylamine with 2-chloro-2-phenylacetyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by using larger reactors and optimizing reaction conditions to maximize yield and purity. The use of continuous flow reactors can also enhance the efficiency of the process by providing better control over reaction parameters.

Chemical Reactions Analysis

Types of Reactions

N-[4-(Acetylamino)phenyl]-2-chloro-2-phenylacetamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.

    Oxidation Reactions: The acetylamino group can be oxidized to form corresponding nitro or hydroxylamine derivatives.

    Reduction Reactions: The compound can be reduced to form amine derivatives.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiocyanate in the presence of a polar aprotic solvent such as dimethylformamide.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution: Formation of N-[4-(Acetylamino)phenyl]-2-azido-2-phenylacetamide or N-[4-(Acetylamino)phenyl]-2-thiocyanato-2-phenylacetamide.

    Oxidation: Formation of N-[4-(Nitroamino)phenyl]-2-chloro-2-phenylacetamide.

    Reduction: Formation of N-[4-(Amino)phenyl]-2-chloro-2-phenylacetamide.

Scientific Research Applications

N-[4-(Acetylamino)phenyl]-2-chloro-2-phenylacetamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential as a pharmaceutical agent due to its structural similarity to known drugs.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-[4-(Acetylamino)phenyl]-2-chloro-2-phenylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The acetylamino group can form hydrogen bonds with active sites of enzymes, while the phenyl rings can engage in hydrophobic interactions. These interactions can modulate the activity of the target enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[4-(Acetylamino)phenyl]-2-phenylacetamide
  • N-[4-(Acetylamino)phenyl]-2-chloroacetamide
  • N-[4-(Acetylamino)phenyl]-2-(4-chloro-2-fluorophenyl)acetamide

Uniqueness

N-[4-(Acetylamino)phenyl]-2-chloro-2-phenylacetamide is unique due to the presence of both a chloro and a phenyl group on the acetamide moiety. This combination of functional groups imparts distinct chemical reactivity and biological activity compared to its analogs. The chloro group enhances its electrophilicity, making it more reactive in substitution reactions, while the phenyl group contributes to its hydrophobic interactions in biological systems.

Properties

IUPAC Name

N-(4-acetamidophenyl)-2-chloro-2-phenylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN2O2/c1-11(20)18-13-7-9-14(10-8-13)19-16(21)15(17)12-5-3-2-4-6-12/h2-10,15H,1H3,(H,18,20)(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQWCOPGHDNJOLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)C(C2=CC=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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